Antiviral Activity Against Influenza A H1N1 (PR8): Head-to-Head Comparison with Oseltamivir and Amantadine
In a standardized MDCK cell-based antiviral assay against influenza A/Puerto Rico/8/34 (H1N1), 5-(4-(trifluoromethyl)phenyl)thiazol-2-amine (compound 5e) at a concentration of 100 µM exhibited antiviral activity that was similar to or greater than the clinically used neuraminidase inhibitor oseltamivir and the M2 ion channel blocker amantadine, tested at the same concentration [1]. This represents a direct, same-study head-to-head comparison with established standard-of-care antiviral agents.
| Evidence Dimension | Influenza A viral replication inhibition |
|---|---|
| Target Compound Data | At 100 µM, antiviral activity similar or greater than oseltamivir and amantadine (p < 0.001 vs. untreated control) |
| Comparator Or Baseline | Oseltamivir (neuraminidase inhibitor) and amantadine (M2 inhibitor), both at 100 µM |
| Quantified Difference | Target compound activity ≥ oseltamivir; ≥ amantadine |
| Conditions | MDCK cells infected with influenza A/Puerto Rico/8/34 H1N1 strain; compounds tested at 100 µM; viral replication measured by reporter assay |
Why This Matters
For procurement decisions in antiviral drug discovery programs targeting influenza, this evidence establishes that the 4-trifluoromethylphenyl-substituted thiazole scaffold achieves benchmark antiviral efficacy in a validated cellular model, justifying its selection over alternative aryl-substituted thiazoles that lack this demonstrated potency.
- [1] Minickaitė R, Grybaitė B, Vaickelionienė R, et al. Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Int J Mol Sci. 2022;23(14):7688. doi:10.3390/ijms23147688 View Source
